molecular formula C13H18N2O3S B5673501 1-acetyl-N-propyl-5-indolinesulfonamide

1-acetyl-N-propyl-5-indolinesulfonamide

Cat. No.: B5673501
M. Wt: 282.36 g/mol
InChI Key: CAZWDPXUMVRHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-N-propyl-5-indolinesulfonamide is a chemical compound based on the indoline-5-sulfonamide scaffold, a structure recognized in medicinal chemistry for its biological relevance. Researchers value this class of compounds primarily for its potent inhibitory activity against cancer-associated carbonic anhydrase (CA) isoforms IX and XII . The overexpression of these enzymes is a hallmark of hypoxic tumor environments and is linked to tumor acidosis, metastasis, and poor treatment outcomes . Indoline-5-sulfonamide derivatives are designed to selectively inhibit these enzymatic targets. They function by coordinating the zinc ion within the enzymes' active site with their sulfonamide group, which can help reverse extracellular acidosis and combat mechanisms of chemoresistance . Beyond their role as CA inhibitors, the indoline core is a privileged structure in drug discovery. This scaffold is present in compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and anti-inflammatory effects, making it a versatile template for developing new therapeutic agents . This product is presented for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-acetyl-N-propyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-3-7-14-19(17,18)12-4-5-13-11(9-12)6-8-15(13)10(2)16/h4-5,9,14H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZWDPXUMVRHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The following compounds share structural motifs with 1-acetyl-N-propyl-5-indolinesulfonamide but differ in core rings, substituents, or functional groups:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
This compound Indoline Acetyl (C1), Propyl-sulfonamide (C5) 293.35
N-Acetylindoline-5-sulfonamide (Compound 8) Indoline Acetyl (C1), Sulfonamide (C5) 254.29
N-Isopropyl-1H-indole-5-carboxamide Indole Isopropyl-carboxamide (C5) 202.25
1-Acetoxy-5-acetylamino-N,N-diisopropyl-2-naphthalenesulfonamide Naphthalene Acetoxy (C1), Acetylamino (C5), Diisopropyl-sulfonamide (C2) 406.50

Key Observations :

  • The indoline core (partially saturated indole) in the target compound contrasts with the fully aromatic indole in N-isopropyl-1H-indole-5-carboxamide and the naphthalene system in 1-acetoxy-5-acetylamino-N,N-diisopropyl-2-naphthalenesulfonamide. Larger aromatic systems (e.g., naphthalene) increase steric bulk and may reduce solubility .
  • The propyl-sulfonamide group in the target compound differs from the isopropyl-carboxamide in N-isopropyl-1H-indole-5-carboxamide, which alters hydrogen-bonding capacity and lipophilicity .

Physicochemical Properties

Property This compound N-Acetylindoline-5-sulfonamide N-Isopropyl-1H-indole-5-carboxamide
XlogP (lipophilicity) ~2.5 (estimated) Not reported 2.1
Hydrogen Bond Donors 2 (sulfonamide NH, acetyl NH) 2 2
Hydrogen Bond Acceptors 4 (sulfonamide O, acetyl O) 4 3
Topological Polar Surface Area ~90 Ų ~90 Ų 44.9 Ų

Key Observations :

  • The sulfonamide group in this compound increases polarity compared to the carboxamide in N-isopropyl-1H-indole-5-carboxamide, as reflected in their topological polar surface areas (TPSA). Higher TPSA may enhance water solubility but reduce membrane permeability .

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